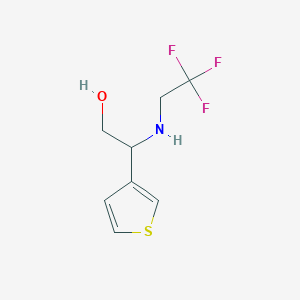![molecular formula C15H21ClN2O2 B7576901 Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)
Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-, commonly known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP is widely used in scientific research for its various biochemical and physiological effects.
作用機序
CPP acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor, leading to a decrease in the downstream signaling pathways. The exact mechanism of action of CPP is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and physiological effects:
CPP has several biochemical and physiological effects, including the modulation of dopamine signaling pathways, the regulation of gene expression, and the modulation of intracellular calcium levels. CPP has been shown to have a neuroprotective effect in various animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
CPP has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, its ease of synthesis, and its relatively low cost. However, CPP has some limitations, including its poor solubility in aqueous solutions, its potential for non-specific binding to other receptors, and its potential for toxicity at high concentrations.
将来の方向性
CPP has several potential future directions for scientific research. One potential direction is the development of new drugs based on CPP for the treatment of various diseases, including addiction, schizophrenia, and Parkinson's disease. Another potential direction is the study of the role of CPP in the regulation of other physiological processes, including metabolism and inflammation. Additionally, the development of new synthesis methods for CPP and its derivatives could lead to the discovery of new compounds with improved properties for scientific research.
Conclusion:
In conclusion, CPP is a chemical compound that has several applications in scientific research. CPP is a potent and selective antagonist of the dopamine D3 receptor, and it has several biochemical and physiological effects. CPP has several advantages for lab experiments, but it also has some limitations. CPP has several potential future directions for scientific research, including the development of new drugs, the study of other physiological processes, and the development of new synthesis methods.
合成法
CPP can be synthesized through a simple one-pot reaction of 3-chlorophenylpiperazine with pentanoic acid. The reaction is carried out in the presence of a catalyst and an appropriate solvent. The yield of CPP obtained through this method is high, and the purity can be improved through recrystallization.
科学的研究の応用
CPP is widely used in scientific research for its various applications. CPP is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of several physiological processes, including reward, motivation, and movement. CPP has been extensively used in the study of the dopamine D3 receptor and its role in various diseases, including addiction, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-13-4-3-5-14(12-13)18-10-8-17(9-11-18)7-2-1-6-15(19)20/h3-5,12H,1-2,6-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVLTFYXJLPDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)
![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)
![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)

![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)


![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)